molecular formula C9H12ClNO B1266331 2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride CAS No. 13935-78-9

2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride

Cat. No. B1266331
CAS RN: 13935-78-9
M. Wt: 185.65 g/mol
InChI Key: KNFDUVWKQCDJQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride" often involves multi-step chemical reactions, starting from commercially available or readily synthesized intermediates. For example, the efficient and economical synthesis of related compounds, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, has been developed using 2-aminoindan as a starting material. This process includes sequential regioselective Friedel−Crafts acetylations and hydrogenations, achieving an overall yield of 49% (Prashad et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using advanced spectroscopic and diffractometric techniques. For instance, polymorphic forms of related compounds have been characterized using techniques such as capillary powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (SSNMR), and single crystal X-ray diffraction, providing insights into their crystal structures and molecular configurations (Vogt et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving compounds like "2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride" can include aminations, acylations, and cyclizations. These reactions can lead to the formation of various derivatives with different substituents, affecting the compound's chemical properties and reactivity. For example, the synthesis and evaluation of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as dopamine receptors ligands have shown the influence of substituents on the compound's affinity for dopamine receptors (Claudi et al., 1996).

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis : An efficient and economical synthesis method utilizing 2-aminoindan has been developed, introducing ethyl groups at specific positions via sequential regioselective Friedel−Crafts acetylations and hydrogenations (Prashad et al., 2006).
  • Polymorphism Study : The compound exhibits polymorphism, challenging analytical and physical characterization techniques. Spectroscopic and diffractometric techniques, including solid-state nuclear magnetic resonance, were applied to study these forms (Vogt et al., 2013).

Biological and Pharmacological Research

  • Dopamine Receptor Ligands : Derivatives of this compound have been synthesized and evaluated for their affinity at dopamine D1 and D2 receptors, showing nanomolar range affinity in some cases. This indicates potential applications in central nervous system therapies (Claudi et al., 1996).
  • DNA Binding Activity : Chiral Schiff Bases derived from the compound have been synthesized, and their interaction with calf-thymus DNA investigated. These studies aim to understand the effect of remote substituents on DNA binding activity (Bora et al., 2021).

Enzymatic and Synthetic Applications

  • Enzymatic Resolution : Candida antarctica Lipase B has been used in the kinetic resolution of cyclic quaternary amino esters derived from this compound, demonstrating high enantioselectivity (Li et al., 2011).
  • Synthesis of Indazoles : A metal-free intramolecular electrophilic amination process has been developed for the synthesis of 2-aminophenyl ketoximes, demonstrating its utility in creating complex heterocyclic structures (Counceller et al., 2012).

Safety And Hazards

The compound is irritating to the skin, eyes, and respiratory system . It is classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if skin irritation or rash occurs or if eye irritation persists .

properties

IUPAC Name

2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFDUVWKQCDJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930444
Record name 2-Amino-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride

CAS RN

13935-78-9
Record name 1-Indanol, 2-amino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013935789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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